molecular formula C13H26N2O2 B3979514 N-(2-ethylhexyl)-4-morpholinecarboxamide

N-(2-ethylhexyl)-4-morpholinecarboxamide

Cat. No. B3979514
M. Wt: 242.36 g/mol
InChI Key: KAPKTXGOUPZXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylhexyl)-4-morpholinecarboxamide, also known as EHM, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. EHM is a white, crystalline solid that is soluble in water and other solvents. In

Scientific Research Applications

N-(2-ethylhexyl)-4-morpholinecarboxamide has been widely used in various scientific research fields, including chemistry, biochemistry, and pharmacology. This compound has been studied for its potential applications in the development of new drugs, such as anti-inflammatory and anti-cancer agents. This compound has also been used as a chemical probe to investigate the role of various proteins and enzymes in biological processes.

Mechanism of Action

N-(2-ethylhexyl)-4-morpholinecarboxamide is believed to exert its biological effects through the inhibition of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to modulate the activity of various signaling pathways, such as the MAPK and NF-κB pathways.

Advantages and Limitations for Lab Experiments

N-(2-ethylhexyl)-4-morpholinecarboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound is also soluble in a wide range of solvents, which makes it easy to use in various experimental protocols. However, this compound has some limitations for use in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, this compound can interfere with some experimental readouts, such as fluorescence-based assays.

Future Directions

There are several future directions for research on N-(2-ethylhexyl)-4-morpholinecarboxamide. One area of research is the development of new this compound analogs with improved potency and selectivity for specific targets. Another area of research is the investigation of the role of this compound in various disease models, such as cancer and inflammatory diseases. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of this compound in vivo, which will be important for the development of this compound-based drugs.

properties

IUPAC Name

N-(2-ethylhexyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-3-5-6-12(4-2)11-14-13(16)15-7-9-17-10-8-15/h12H,3-11H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPKTXGOUPZXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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